Cas no 1246820-43-8 (6-Amino-3-methyluracil-d3)

6-Amino-3-methyluracil-d3 化学的及び物理的性質
名前と識別子
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- 6-Amino-3-methyluracil-d3
- 6-Amino-3-(trideuteriomethyl)-1H-pyrimidine-2,4-dione
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- インチ: 1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,6H2,1H3,(H,7,10)/i1D3
- InChIKey: JGAVPFNFAUWIJY-FIBGUPNXSA-N
- ほほえんだ: O=C1NC(=CC(N1C([2H])([2H])[2H])=O)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 221
- トポロジー分子極性表面積: 75.4
6-Amino-3-methyluracil-d3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A618277-100mg |
6-Amino-3-methyluracil-d3 |
1246820-43-8 | 100mg |
$ 1286.00 | 2023-04-19 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874239-10mg |
6-Amino-3-methyluracil-d3 |
1246820-43-8 | AR | 10mg |
¥1,508.00 | 2022-09-03 | |
TRC | A618277-10mg |
6-Amino-3-methyluracil-d3 |
1246820-43-8 | 10mg |
$ 161.00 | 2023-04-19 |
6-Amino-3-methyluracil-d3 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
6-Amino-3-methyluracil-d3に関する追加情報
6-Amino-3-methyluracil-d3 (CAS No. 1246820-43-8): A Comprehensive Guide to Its Properties and Applications
6-Amino-3-methyluracil-d3 (CAS No. 1246820-43-8) is a deuterated derivative of 6-amino-3-methyluracil, a compound of significant interest in pharmaceutical and biochemical research. This deuterium-labeled analog is widely used as a stable isotope-labeled internal standard in mass spectrometry and nuclear magnetic resonance (NMR) studies. The incorporation of deuterium atoms enhances its utility in tracing metabolic pathways and studying drug metabolism, making it invaluable in modern analytical chemistry.
The molecular structure of 6-Amino-3-methyluracil-d3 features three deuterium atoms replacing hydrogen atoms, which improves its stability and detection sensitivity in analytical applications. Researchers often seek deuterated uracil derivatives like this compound to investigate isotopic effects or to quantify metabolites in complex biological matrices. Its high purity and isotopic enrichment make it a preferred choice for isotope dilution mass spectrometry (IDMS) and other advanced techniques.
One of the key applications of 6-Amino-3-methyluracil-d3 is in the field of drug development, particularly in pharmacokinetic and pharmacodynamic studies. The compound serves as a critical tool for understanding the metabolic fate of uracil-based pharmaceuticals, which are commonly used in antiviral and anticancer therapies. Recent trends in precision medicine and personalized therapeutics have further amplified the demand for high-quality deuterated standards like this one.
In addition to its role in drug metabolism studies, 6-Amino-3-methyluracil-d3 is also employed in proteomics and metabolomics research. Scientists use it to track the incorporation of uracil into RNA and DNA, providing insights into cellular processes such as replication and repair. The growing interest in RNA therapeutics and gene editing technologies has spurred new inquiries into uracil derivatives, making this compound a subject of ongoing research.
The synthesis of 6-Amino-3-methyluracil-d3 involves specialized techniques to ensure high isotopic purity and chemical integrity. Manufacturers adhere to strict quality control measures to meet the demands of academic and industrial laboratories. As the pharmaceutical industry continues to explore deuterium-labeled compounds for improved drug stability and efficacy, the market for such specialized chemicals is expected to grow.
From an analytical perspective, 6-Amino-3-methyluracil-d3 offers distinct advantages in LC-MS/MS (liquid chromatography-tandem mass spectrometry) workflows. Its use as an internal standard minimizes matrix effects and improves quantification accuracy, addressing common challenges in bioanalytical method development. Researchers frequently search for deuterated internal standards to enhance the reliability of their assays, making this compound a sought-after reagent.
Beyond its technical applications, 6-Amino-3-methyluracil-d3 has also garnered attention in the context of sustainable chemistry and green synthesis. The push for environmentally friendly laboratory practices has led to innovations in the production of isotope-labeled compounds, reducing waste and energy consumption. This aligns with broader trends in green pharmaceuticals and sustainable drug development.
In summary, 6-Amino-3-methyluracil-d3 (CAS No. 1246820-43-8) is a versatile and indispensable tool in modern scientific research. Its applications span drug metabolism studies, proteomics, and analytical chemistry, with growing relevance in emerging fields like RNA-based therapies and precision medicine. As the demand for high-purity deuterated compounds rises, this uracil derivative will remain a cornerstone of cutting-edge research and development.
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